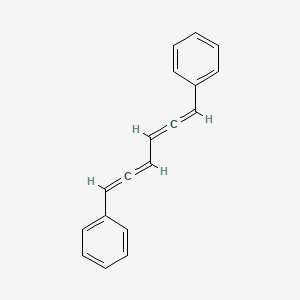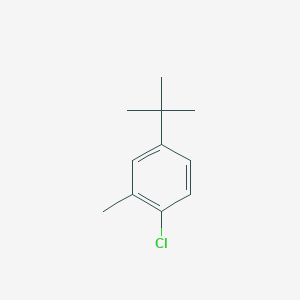![molecular formula C9H8N2O3S B14591108 1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione CAS No. 61081-71-8](/img/structure/B14591108.png)
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyrimidine ring The presence of sulfur in the thiopyrano ring adds to its distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione typically involves a multicomponent reaction. One common method is the Knoevenagel-Michael cyclocondensation reaction. This method uses barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives as starting materials. The reaction is carried out in aqueous ethanol at room temperature, using Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst under visible light-mediated conditions .
Industrial Production Methods
For industrial-scale production, the reaction can be scaled up to gram quantities. The use of non-metallic organic dyes like Na2 eosin Y is advantageous due to their affordability, availability, and ecological benefits. The reaction conditions are optimized to ensure high yields, energy efficiency, and operational simplicity, making it suitable for large-scale applications .
化学反应分析
Types of Reactions
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidine derivatives.
科学研究应用
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用机制
The exact mechanism of action of 1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and antifungal effects.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar pyrimidine core but differs in the fused ring structure.
Pyrimido[4,5-d]pyrimidine: Another related compound with a different fusion pattern of the pyrimidine rings.
Pyrazolo[3,4-d]pyrimidine: This compound includes a pyrazole ring fused to the pyrimidine core.
Uniqueness
1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione is unique due to the presence of the thiopyrano ring, which imparts distinct chemical properties and potential biological activities. Its sulfur-containing structure differentiates it from other pyrimidine derivatives, making it a valuable compound for various applications.
属性
CAS 编号 |
61081-71-8 |
|---|---|
分子式 |
C9H8N2O3S |
分子量 |
224.24 g/mol |
IUPAC 名称 |
1,3-dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione |
InChI |
InChI=1S/C9H8N2O3S/c1-10-7(13)6-5(12)3-4-15-8(6)11(2)9(10)14/h3-4H,1-2H3 |
InChI 键 |
FVBUSSHMTDYWOR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)C=CS2)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


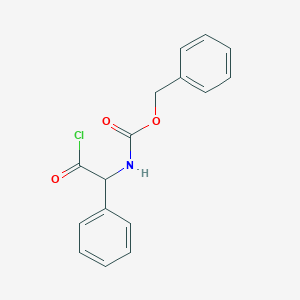
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
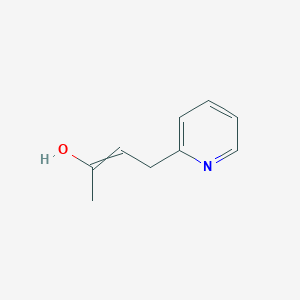
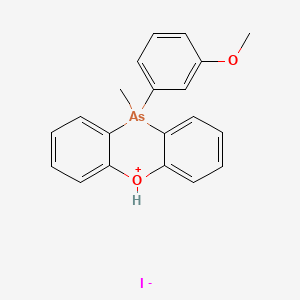
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)



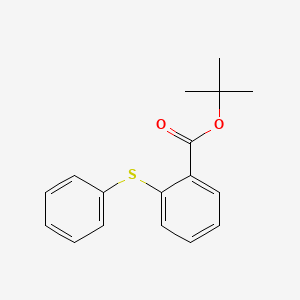
![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)

